5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole
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Overview
Description
5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core with chlorinated benzyl and pyridinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzoxazole core.
Attachment of the Chlorobenzyl Sulfanyl Group: This step involves the reaction of a chlorobenzyl halide with a thiol group on the pyridinyl-substituted benzoxazole, forming the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-{2-[(2-chlorobenzyl)oxy]benzoic acid: Similar in structure but with an oxy linkage instead of a sulfanyl group.
5-Chloro-2-nitrobenzoic acid: Shares the chlorinated benzene ring but differs in functional groups.
Uniqueness
5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole is unique due to the combination of its benzoxazole core, pyridinyl group, and chlorobenzyl sulfanyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-chloro-2-[2-[(2-chlorophenyl)methylsulfanyl]pyridin-3-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c20-13-7-8-17-16(10-13)23-18(24-17)14-5-3-9-22-19(14)25-11-12-4-1-2-6-15(12)21/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKLEIDWOKPUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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